molecular formula C8H4ClFN2O B7855716 2-chloro-6-fluoro-1H-quinazolin-4-one

2-chloro-6-fluoro-1H-quinazolin-4-one

Cat. No.: B7855716
M. Wt: 198.58 g/mol
InChI Key: CBHYEOLZQCLMSY-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used as scaffolds in drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-1H-quinazolin-4-one typically involves the reaction of 2-aminobenzamide with appropriate reagents. One efficient method is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is advantageous as it is transition metal and external oxidant-free, and it offers good functional group tolerance . Another method involves the use of arylisothiocyanate and 5-fluoroanthranilic acid in the presence of triethylamine in ethanol .

Industrial Production Methods

Industrial production methods for quinazolinones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are not extensively detailed in the literature.

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as amines and thiols. The reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF) under reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield aminoquinazolinone derivatives, which may have enhanced biological activity.

Scientific Research Applications

2-chloro-6-fluoro-1H-quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, quinazolinones are known to inhibit enzymes such as tyrosine kinases, which play a role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-fluoro-1H-quinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and fluoro groups can enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-chloro-6-fluoro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHYEOLZQCLMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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